

A Preclinical Comparative Guide to FIIN-1 and Other Pan-FGFR Inhibitors

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Compound of Interest		
Compound Name:	FIIN-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **FIIN-1**, an irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor, with other notable pan-FGFR inhibitors currently in preclinical and clinical development. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to Pan-FGFR Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is implicated in the pathogenesis of various cancers.[1] Pan-FGFR inhibitors are small molecules designed to block the activity of multiple FGFR isoforms, offering a therapeutic strategy for tumors dependent on this signaling pathway.[2] **FIIN-1** is a potent and irreversible inhibitor that covalently targets a conserved cysteine in the ATP-binding pocket of FGFRs.[3] This guide compares the preclinical profile of **FIIN-1** against other prominent pan-FGFR inhibitors: erdafitinib, pemigatinib, infigratinib, and rogaratinib.

Comparative Efficacy and Potency

The following tables summarize the in vitro potency and cellular activity of **FIIN-1** and other selected pan-FGFR inhibitors against the FGFR family.



Table 1: Biochemical Potency (IC50/Kd in nM) of Pan-

FGFR Inhibitors

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	Method	Referenc e
FIIN-1	9.2 (IC50) / 2.8 (Kd)	6.2 (IC50) / 6.9 (Kd)	11.9 (IC50) / 5.4 (Kd)	189 (IC50) / 120 (Kd)	Z'-lyte / Kinase Assay	[3]
Erdafitinib	1.2	2.5	4.6	1.9	Biochemic al Assay	[2]
Pemigatini b	0.4	0.5	1.0	30	Enzymatic Assay	[4]
Infigratinib	1.1	1.0	2.0	61	Biochemic al Assay	[5]
Rogaratinib	1.8 (IC50) / 1.6 (Kd)	<1 (IC50) / 5.0 (Kd)	9.2 (IC50) / 7.8 (Kd)	1.2 (IC50) / 7.6 (Kd)	Radiometri c Kinase Assay	[6]
FIIN-2*	1.6	2.9	7.8	31.1	Kinase Assay	[7]

^{*}FIIN-2 is a close structural analog of **FIIN-1**.

Table 2: Cellular Activity (EC50/IC50 in nM) in FGFR-Dependent Cell Lines



Inhibitor	Cell Line	FGFR Aberration	EC50/IC50 (nM)	Reference
FIIN-1	RT4 (Bladder)	-	70	[3]
KATO III (Gastric)	FGFR2 Amplification	14	[3]	
SNU-16 (Gastric)	FGFR2 Amplification	30	[3]	
Erdafitinib	Multiple	FGFR2/3 alterations	-	[2][8]
Pemigatinib	Multiple	FGFR fusions/rearrang ements	-	[4][9][10][11]
Infigratinib	Multiple	FGFR2/3 alterations	-	[5][12][13][14]
Rogaratinib	Multiple	FGFR1/3 mRNA overexpression	-	[6][15][16][17] [18]

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following table outlines the inhibitory activity of **FIIN-1** against a panel of other kinases.

Table 3: FIIN-1 Off-Target Kinase Inhibition



Kinase	Kd (nM)	IC50 (nM)
Flt1 (VEGFR1)	32	661
BLK	65	381
Flt4 (VEGFR3)	120	-
ERK5	160	-
VEGFR2	210	-
KIT	420	-
PDGFRB	480	-
MET	1000	-

Data from MedchemExpress[3]

In Vivo Preclinical Models

In vivo studies are critical for evaluating the anti-tumor efficacy of FGFR inhibitors. While direct head-to-head in vivo comparisons of **FIIN-1** with other pan-FGFR inhibitors are limited in publicly available literature, individual studies have demonstrated the in vivo activity of these compounds in various xenograft models.

- Infigratinib: Showed dose-dependent improvements in bone growth in a mouse model of achondroplasia (Fgfr3Y367C/+).[12]
- Rogaratinib: Demonstrated strong in vivo efficacy in several cell line- and patient-derived xenograft models with FGFR overexpression.[6]
- Pemigatinib: Suppressed the growth of xenografted tumor models with FGFR1, 2, or 3 alterations.[4]

Signaling Pathways and Experimental Workflows FGFR Signaling Pathway

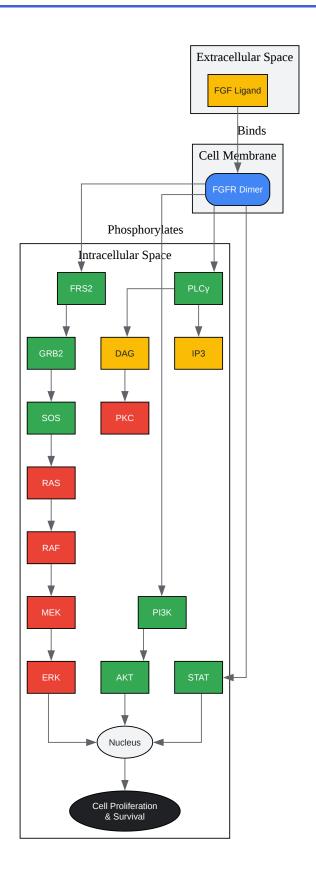






The diagram below illustrates the canonical FGFR signaling pathway, which is targeted by pan-FGFR inhibitors. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.





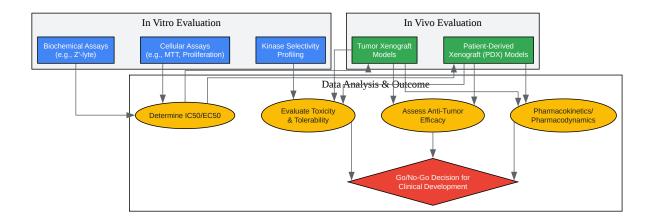
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Caption: Simplified FGFR signaling pathway.



Experimental Workflow: In Vitro and In Vivo Evaluation of FGFR Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel pan-FGFR inhibitor.



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Caption: Preclinical evaluation workflow for FGFR inhibitors.

Experimental Protocols

a. Z'-LTYE™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the in vitro potency of an inhibitor against a specific kinase using the Z'-LYTE™ assay technology.

Materials:

Z'-LYTE™ Kinase Assay Kit (specific for the target kinase)



- Test inhibitor (e.g., FIIN-1)
- ATP solution
- Kinase buffer
- 384-well assay plate
- Plate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

- Prepare serial dilutions of the test inhibitor in kinase buffer.
- In a 384-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
- Stop the kinase reaction by adding the development reagent.
- Incubate the plate at room temperature for 60 minutes to allow for the cleavage of the unphosphorylated peptide.
- Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein)
 using a FRET-capable plate reader.
- Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

b. MTT Cell Proliferation Assay



This protocol outlines a common method for assessing the effect of an inhibitor on cancer cell proliferation.

Materials:

- Cancer cell line with known FGFR status
- Complete cell culture medium
- Test inhibitor (e.g., FIIN-1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Multi-well spectrophotometer

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability relative to the untreated control and plot the results
 against the inhibitor concentration to determine the EC50 or IC50 value.[21]



c. In Vivo Tumor Xenograft Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line known to form tumors in vivo
- Matrigel (optional)
- Test inhibitor formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
- Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.[22][23][24]

Conclusion

FIIN-1 demonstrates potent and irreversible inhibition of FGFRs with a distinct selectivity profile. Preclinical data for **FIIN-1** and other pan-FGFR inhibitors like erdafitinib, pemigatinib, infigratinib, and rogaratinib highlight their potential as therapeutic agents in FGFR-driven cancers. The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical models. This guide provides a foundational comparison to aid in these critical assessments. Further head-to-head preclinical studies under standardized conditions are warranted to enable more direct and definitive comparisons between these promising therapeutic candidates.

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